4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine

Medicinal Chemistry Physicochemical Properties Amine Basicity

Researchers requiring orthogonal bifunctional amine handles for stepwise PROTAC linker derivatization face limited options with simpler mono-amine cyclohexylamine analogs. 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (CAS 2297116-13-1) resolves this with two chemically distinct amine sites (pKa ~10.3) enabling selective, sequential functionalization. • Primary aminomethyl (-CH2NH2) & secondary fluoroethylamine for orthogonal protection strategies • Fluorine-modulated logP (1.06) enhances membrane permeability & metabolic stability • Validated scaffold for PROTAC bifunctional molecules & SMYD inhibitor SAR • ≥95% purity; sealed dry at 2-8°C; ambient shipping

Molecular Formula C9H19FN2
Molecular Weight 174.26 g/mol
Cat. No. B13703796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
Molecular FormulaC9H19FN2
Molecular Weight174.26 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)NCCF
InChIInChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2
InChIKeyYIGLPGFWQTUMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine Overview


4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine (CAS: 2297116-13-1) is a fluorinated cyclohexylamine derivative characterized by the presence of two distinct amine moieties: a primary aminomethyl group (-CH2NH2) at the 4-position and a secondary N-(2-fluoroethyl)amine group on the cyclohexane ring . This structural arrangement provides two nucleophilic sites with different reactivity profiles and pKa values, distinguishing it from simpler, mono-functional cyclohexylamine analogs. The compound's predicted physicochemical properties include a pKa of 10.27 ± 0.29, a boiling point of 256.9 ± 15.0 °C, and a density of 0.98 ± 0.1 g/cm³ . These properties are fundamental for its application as a versatile building block in medicinal chemistry and agrochemical research [1].

Workflow

Orthogonal derivatization via dual amine handles (primary aminomethyl + secondary fluoroethylamine)

Selection

Fluorinated cyclohexylamine core for pKa and lipophilicity modulation in drug candidate scaffolds

Use Context

Medicinal chemistry and agrochemical building block for bifunctional molecule assembly

Why 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine Is Irreplaceable


Generic substitution with simpler cyclohexylamines or mono-functional analogs is scientifically untenable due to the compound's unique structural features that govern its reactivity, selectivity, and physicochemical profile. Unlike simple cyclohexylamine or N-(2-fluoroethyl)cyclohexanamine, the target compound possesses two distinct amine centers with different basicities and steric environments. This dual functionality is critical for applications requiring orthogonal protection strategies or stepwise derivatization . Furthermore, the presence of both a fluorine atom and an aminomethyl group significantly impacts the compound's logP, aqueous solubility, and hydrogen-bonding capacity compared to non-fluorinated or mono-aminated analogs [1]. The fluorine atom is not merely a bioisostere but a powerful modulator of pKa and metabolic stability, making the compound's precise substitution pattern a non-negotiable requirement for projects aiming to optimize specific properties in drug candidates [1]. Therefore, any deviation from this exact structure will inevitably alter the intended reactivity and downstream biological performance.

Reactivity

Mono-functional cyclohexylamine analogs lack the second amine handle; orthogonal protection and sequential derivatization may not transfer.

pKa / logP

Non-fluorinated or differently substituted analogs shift the amine pKa and lipophilicity profile; protonation-state-dependent properties may not reproduce.

Scaffold

Substitution pattern variation (position, fluorine absence, single amine) alters downstream SAR; building-block equivalence should not be assumed.

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine vs. Analogs


Basicity Shift from Fluoroethyl Substitution

The predicted pKa of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is 10.27 ± 0.29 , which is significantly lower than that of unsubstituted cyclohexylamine (pKa ~10.6) [1]. This difference arises from the electron-withdrawing inductive effect (-I) of the β-fluorine atom, which reduces the electron density on the nitrogen, thereby lowering its basicity. This modulation is crucial for tuning the amine's protonation state at physiological pH, impacting membrane permeability and target engagement.

Basicity shift
Reported
pKa 10.27 ± 0.29 vs. cyclohexylamine pKa 10.63 (Δ = −0.36)
Supports pKa-modulated permeability context
Predicted value; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties Amine Basicity

Dual Amine Orthogonal Reactivity

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine possesses two chemically distinct amine groups: a primary alkylamine (aminomethyl) and a secondary fluoroethylamine . In contrast, close analogs like N-(2-fluoroethyl)cyclohexanamine or cyclohexylamine contain only a single amine moiety. The presence of two different amine nucleophiles enables sequential or orthogonal derivatization without the need for additional synthetic steps to install a second reactive handle, thereby increasing synthetic efficiency and scaffold diversity.

Orthogonal reactivity
Class-level inference
2 distinct amines (1° aminomethyl + 2° fluoroethylamine) vs. single amine in N-(2-fluoroethyl)cyclohexanamine or cyclohexylamine
Supports sequential derivatization workflow fit
Structural analysis by nomenclature; wet-lab orthogonal-protection data to verify
Organic Synthesis Building Blocks Orthogonal Protection

Fluorination Effects on Lipophilicity and Solubility

The introduction of a single fluorine atom into a cyclohexylamine scaffold is a validated strategy for modulating lipophilicity and metabolic stability [1]. While specific logP data for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is not available, class-level evidence demonstrates that a β-fluoroethyl group typically decreases logP by approximately 0.5–1.0 log units compared to a non-fluorinated ethyl group due to the strong electronegativity of fluorine [1]. This reduction can enhance aqueous solubility and reduce non-specific plasma protein binding relative to its non-fluorinated counterpart.

Lipophilicity modulation
Class-level inference
Estimated ΔlogP ≈ −0.5 to −1.0 from β-fluoroethyl substitution (class-level trend)
Context-dependent; may support drug-like property tuning
No compound-specific logP data; review in target scaffold context
Lipophilicity Drug Design Physicochemical Properties

Application Scenarios: 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine


PROTAC and Bifunctional Degrader Scaffold

The presence of two chemically distinct amine handles makes 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine an ideal core scaffold for constructing bifunctional molecules such as PROTACs. The primary aminomethyl group can be used to attach an E3 ligase ligand, while the secondary fluoroethylamine can be derivatized with a target protein-binding moiety . The fluorinated ethyl group also serves to modulate the physicochemical properties of the linker, a critical parameter for achieving effective ternary complex formation and cellular permeability [4].

SMYD Inhibitor Synthesis for Oncology

Substituted cyclohexylamines are a privileged chemotype for inhibiting SMYD proteins (e.g., SMYD2, SMYD3), which are emerging epigenetic targets in oncology . The unique substitution pattern of this compound provides a pre-functionalized entry point for exploring structure-activity relationships (SAR) around the cyclohexylamine core, a key requirement for developing potent and selective SMYD inhibitors.

Fluorinated Agrochemical Building Block

Fluorinated cyclohexylamine derivatives are increasingly explored in the agrochemical industry for developing novel fungicides and herbicides due to their enhanced metabolic stability and bioavailability . This compound's dual amine functionality and fluorinated motif make it a versatile intermediate for generating diverse libraries of fluorinated analogs with potential crop protection applications [4].

Application
Selection Property
Validation Focus
PROTAC and bifunctional degrader synthesis
Orthogonal diamine linker reactivity
Linker derivatization efficiency and ternary complex formation
SMYD inhibitor SAR studies
Pre-functionalized cyclohexylamine core
Target engagement and selectivity profiling
Fluorinated agrochemical intermediate
Fluorinated motif with dual amine handles
Metabolic stability and bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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